N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS No.: 1291871-37-8
Cat. No.: VC11890924
Molecular Formula: C22H18N2OS2
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291871-37-8 |
|---|---|
| Molecular Formula | C22H18N2OS2 |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | N-(3-methylsulfanylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C22H18N2OS2/c1-26-18-11-7-10-17(14-18)23-22(25)21-20(24-12-5-6-13-24)19(15-27-21)16-8-3-2-4-9-16/h2-15H,1H3,(H,23,25) |
| Standard InChI Key | FIBBJDCDFSLBTK-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |
| Canonical SMILES | CSC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central thiophene ring substituted at the 2-position with a carboxamide group, at the 3-position with a 1H-pyrrol-1-yl group, at the 4-position with a phenyl ring, and at the 5-position with a 3-(methylsulfanyl)phenyl moiety (Figure 1). The presence of sulfur atoms in both the thiophene and methylsulfanyl groups enhances its potential for π-π stacking and hydrogen bonding, which are critical for interactions in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 1291871-37-8 |
| IUPAC Name | N-(3-methylsulfanylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
| Solubility | Likely hydrophobic (predicted) |
Spectroscopic Characterization
Synthesis and purity validation rely on advanced spectroscopic techniques:
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Infrared (IR) Spectroscopy: Expected carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and aromatic C-H stretches between 3000–3100 cm⁻¹.
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): Molecular ion peak at m/z 390.5 with fragmentation patterns consistent with thiophene and pyrrole cleavage .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions, typically involving:
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Thiophene Ring Formation: Cyclocondensation of dicarbonyl precursors with sulfur-containing agents.
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Functionalization:
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Carboxamide Formation: Reaction of the thiophene carboxylic acid with 3-(methylsulfanyl)aniline.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Diethyl oxalate, NaOEt, reflux | 65% |
| 2 | Phenyl hydrazine, acetic acid, 110°C | 72% |
| 3 | Carbon disulfide, KOH/EtOH, 12 h | 58% |
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization (using DMF/ethanol) are employed to achieve >95% purity . Modifying reaction temperatures and catalyst loadings (e.g., using palladium catalysts for cross-coupling) can improve yields to >80%.
| Compound | Target Activity | IC₅₀/MIC |
|---|---|---|
| Thiophene-2-carboxamide | Anticancer (MCF-7) | 12.3 µM |
| 3-Pyrrolyl-thiophene | Antibacterial (S. aureus) | 14 µg/mL |
Analytical and Computational Studies
Mass Spectrometric Fragmentation
Under electron ionization (70 eV), the compound undergoes:
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Loss of the methylsulfanyl group (), yielding a fragment at m/z 329 .
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Cleavage of the pyrrole ring, producing ions at m/z 247 and 143 .
Density Functional Theory (DFT) Insights
Computational models predict:
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HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
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Binding Affinity: Strong interactions with cytochrome P450 enzymes (ΔG = -9.8 kcal/mol).
Industrial and Research Applications
Pharmaceutical Development
The compound’s scaffold is a candidate for:
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Antiviral Agents: Structural similarity to HCV NS5A inhibitors.
Material Science
Thiophene derivatives are utilized in:
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Organic Semiconductors: Charge carrier mobility of 0.15 cm²/V·s .
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Luminescent Materials: Quantum yield of 0.42 in thin-film applications.
Challenges and Future Directions
Knowledge Gaps
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In Vivo Toxicity: No pharmacokinetic data available.
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Synthetic Scalability: Current yields (~60%) require optimization for industrial use.
Recommended Studies
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Structure-Activity Relationships (SAR): Modifying the methylsulfanyl and pyrrole groups.
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In Vivo Efficacy Trials: Using xenograft models for oncology applications.
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Formulation Development: Enhancing solubility via prodrug strategies.
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